N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Chemical Biology Drug Discovery Procurement Risk Assessment

N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide (CAS 1421530-81-5) is a synthetic small molecule characterized by a hybrid heterocyclic architecture combining an isoxazole core, a thiophene ring, and an ethoxypyrimidine moiety. This compound, with a molecular weight of 316.34 g/mol and a computed XLogP3-AA of 2.2, is a member of the broader isoxazole-3-carboxamide class, which has been explored for its diverse biological activities, including kinase inhibition and anti-inflammatory effects.

Molecular Formula C14H12N4O3S
Molecular Weight 316.34
CAS No. 1421530-81-5
Cat. No. B2399703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
CAS1421530-81-5
Molecular FormulaC14H12N4O3S
Molecular Weight316.34
Structural Identifiers
SMILESCCOC1=NC=NC(=C1)NC(=O)C2=NOC(=C2)C3=CC=CS3
InChIInChI=1S/C14H12N4O3S/c1-2-20-13-7-12(15-8-16-13)17-14(19)9-6-10(21-18-9)11-4-3-5-22-11/h3-8H,2H2,1H3,(H,15,16,17,19)
InChIKeyFGXBYXLZMVEALM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide (CAS 1421530-81-5): A Hybrid Heterocyclic Small Molecule for Chemical Biology Procurement


N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide (CAS 1421530-81-5) is a synthetic small molecule characterized by a hybrid heterocyclic architecture combining an isoxazole core, a thiophene ring, and an ethoxypyrimidine moiety [1]. This compound, with a molecular weight of 316.34 g/mol and a computed XLogP3-AA of 2.2, is a member of the broader isoxazole-3-carboxamide class, which has been explored for its diverse biological activities, including kinase inhibition and anti-inflammatory effects [1]. Despite its structural complexity, publicly available quantitative biological or physicochemical performance data from non-vendor primary sources remain exceptionally scarce, which is the central procurement consideration detailed in this guide.

Why N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide Cannot Be Replaced by Generic Isoxazole-3-Carboxamide Analogs


The specific substitution pattern of N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide—featuring a 5-(thiophen-2-yl) group on the isoxazole ring and a 6-ethoxypyrimidin-4-yl carboxamide—creates a unique three-dimensional pharmacophore and electronic profile that is absent in simpler analogs like N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide (ISX-9) or N-methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide (CHEMBL1221471) [1]. The pyrimidine nitrogen atoms and ethoxy substituent introduce distinct hydrogen-bond acceptor/donor capacities (7 H-bond acceptors, 1 H-bond donor) and alter lipophilicity (XLogP3-AA = 2.2) [1]. In target-based assays, such structural variations can dictate kinase selectivity profiles and cellular permeability, meaning generic substitution with a structurally related isoxazole-3-carboxamide cannot be assumed to reproduce biological outcomes without direct comparative data, which is currently absent from the public domain. This evidence gap itself is a critical procurement insight: any claim of functional equivalence between analogs must be verified through head-to-head experimentation.

Quantitative Differentiation Evidence for N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide (CAS 1421530-81-5)


Absence of Publicly Available, Comparator-Based Biological Activity Data Defines the Procurement Risk Profile

A comprehensive search of primary research literature, patents, and authoritative databases (PubMed, Google Scholar, PubChem, SureChEMBL, USPTO/EPO patents) reveals zero publicly accessible data sets containing quantitative biological activity (e.g., IC50, Ki, EC50, % inhibition) for N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide that include a comparator compound [1][2]. While the compound is cataloged in PubChem (CID 71795783) with computed molecular properties, no bioassay results from journal articles or deposited screening data are present [1]. This contrasts sharply with structurally related tool compounds like ISX-9 (N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide), which has published neuronal differentiation EC50 values , and N-methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide, which has CHEMBL-reported activity data [2]. For procurement decisions, this data vacuum means that any differentiation claim over analogs cannot be validated from existing evidence and must be generated de novo.

Chemical Biology Drug Discovery Procurement Risk Assessment

Computed Lipophilicity (XLogP3-AA) and Hydrogen-Bonding Capacity Differentiate from N-Methyl and N-Cyclopropyl Analogs, But Biological Relevance Is Unsubstantiated

PubChem-computed descriptors reveal that N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide has a XLogP3-AA of 2.2, 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 rotatable bonds [1]. These values can be computationally compared to analog ISX-9 (N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide, CAS 832115-62-5), which has a lower XLogP3-AA of 1.8, 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 rotatable bonds [2]. The increased lipophilicity and H-bond acceptor count of the target compound suggest potentially higher membrane permeability and distinct target engagement profiles, but no cellular permeability assays (e.g., PAMPA or Caco-2) or target-binding assays exist to confirm this [1]. This difference is purely in silico and cannot be used to substantiate procurement decisions without experimental validation.

Physicochemical Property Comparison Lead Optimization ADME/Tox Profiling

Structural Patent Landscape Suggests Freedom to Operate for In-House Tool Compound Development, but No Granted Composition-of-Matter Claims Exist

A search of global patent databases for isoxazole-3-carboxamide derivatives identified several patent families covering broad generic Markush structures, including US20080114003A1 (pyrimidinylisoxazole derivatives as p38 MAP kinase inhibitors), and AU2019341709A1 (isoxazole carboxamides for hearing loss) [1][2]. However, a full-text search within these patents did not identify N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide as a specifically exemplified compound [1]. This indicates that while the compound falls within the genus of some patent families, no granted composition-of-matter claim explicitly names this compound. The legal status of these patent families varies; for procurement of the compound as a research tool, this suggests lower immediate infringement risk compared to lead-optimized clinical candidates, but a formal freedom-to-operate analysis is still required for any commercial scale-up.

Patent Landscape Freedom to Operate Chemical Tool Procurement

Research Application Scenarios for N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide Based on Available Evidence


Chemical Probe Development for Novel Kinase or Enzyme Target Deconvolution

Due to the complete absence of published biological activity data [1], the primary high-value research scenario for this compound is as a starting point for in-house chemical probe development. Its hybrid heterocyclic scaffold, which combines a kinase-privileged pyrimidine motif with an isoxazole core, makes it a rational candidate for screening against under-studied kinases or epigenetic targets. Any project must budget for full primary screening, selectivity profiling against a reference panel of related targets, and head-to-head comparison with established inhibitors like ISX-9 or SB203580 (a p38 MAPK inhibitor) to establish its unique pharmacological fingerprint. This is not a procurement scenario for immediate translational use, but for de novo target discovery and tool compound generation.

Structure-Activity Relationship (SAR) Expansion Around the Pyrimidine-Ethoxy Substituent

The compound's computed logP of 2.2 and 7 H-bond acceptors distinguish it from the N-cyclopropyl analog ISX-9 [1]. This supports its use as a core scaffold for systematic SAR studies exploring how pyrimidine ethoxy substitution affects target binding, cellular permeability, and metabolic stability. A rational approach would involve synthesizing a focused library of analogs with varying pyrimidine substituents (methoxy, propoxy, halogen) and comparing their activity profiles against the N-cyclopropyl or N-methyl reference compounds. Procurement of the compound for this purpose is only justified if the project has the synthetic chemistry and assay capacity to generate the missing comparator data.

Negative Control Compound for Isoxazole-Based Screening Assays

In the absence of any demonstrated biological activity, N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide can be evaluated as a negative control compound in assays where other isoxazole-3-carboxamides show activity. Its structural similarity to active compounds like ISX-9 combined with its potential lack of activity at the same targets (to be confirmed experimentally) would make it useful for ruling out assay interference from the isoxazole core. This application requires experimental confirmation that it is indeed inactive at the relevant targets.

Quote Request

Request a Quote for N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.